D-galactono-1,4-lactone
Overview
Description
D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid. It is a carbohydrate derivative and a polyhydroxy compound that plays a significant role in various biological processes. This compound is known for its involvement in the biosynthesis of ascorbic acid (vitamin C) in plants and some animals .
Mechanism of Action
Target of Action
D-galactono-1,4-lactone (D-GaL) primarily targets the L-galactose pathway of ascorbic acid (AsA) biosynthesis . It is a key intermediate in the biosynthesis of L-ascorbic acid by conversion of D-glucose, both in animals and in plants .
Mode of Action
D-GaL interacts with its targets through enzymatic reactions. It is converted to AsA in the final step of the L-galactose pathway of AsA biosynthesis. This conversion is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which has high specificity and conversion efficiency for D-GaL .
Biochemical Pathways
D-GaL is involved in the L-galactose pathway, one of the four known ascorbate biosynthetic pathways in plants . These pathways converge into two AsA precursors: D-GaL and L-gulono-1,4-lactone . The accumulation of AsA depends mainly on the L-galactose pathway, with the D-galacturonic acid pathway and AsA recycling pathway as secondary pathways .
Result of Action
The primary result of D-GaL’s action is the production of AsA, an essential antioxidant for plants and animals . AsA is involved in various biological processes, including plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .
Action Environment
The action of D-GaL can be influenced by various environmental factors. For instance, the activity of GalLDH, the enzyme that catalyzes the conversion of D-GaL to AsA, can be affected by changes in temperature, pH, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
D-galactono-1,4-lactone interacts with the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which is a key player in the physiology of plants . This enzyme is located on the inner mitochondrial membrane and converts this compound to ascorbic acid . The GalLDH protein sequence shows a signal peptide at the N-terminus, characteristic of mitochondria .
Cellular Effects
The conversion of this compound to ascorbic acid by GalLDH has significant effects on various types of cells and cellular processes. Ascorbic acid plays a crucial role in plant development and abiotic stress tolerance . It is involved in plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to ascorbic acid by the enzyme GalLDH . This enzyme uses this compound as a substrate and catalyzes its oxidation to ascorbic acid . The enzyme is located in the mitochondria and uses FAD as an electron acceptor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its conversion to ascorbic acid. The activity of GalLDH, which catalyzes this conversion, is key to the physiology of plants and is possibly involved in the processes which undertake the transport of ascorbate among different organs .
Metabolic Pathways
This compound is involved in the L-ascorbate biosynthesis pathway in plants . This pathway starts with D-glucose and ends with L-ascorbic acid, with this compound being one of the intermediates . The conversion of this compound to ascorbic acid is catalyzed by the enzyme GalLDH .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its conversion to ascorbic acid. The enzyme GalLDH, which catalyzes this conversion, is located in the mitochondria . This suggests that this compound may be transported to the mitochondria for conversion to ascorbic acid.
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given that the enzyme that catalyzes its conversion to ascorbic acid, GalLDH, is located in the mitochondria . This suggests that this compound may be directed to the mitochondria for conversion to ascorbic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-galactono-1,4-lactone can be synthesized through the oxidation of D-galactose using bromine (Br2). This method yields this compound, which can be further processed to obtain derivatives protected as acetates, TBDMS ether, or acetonide . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-galactose. The process is optimized to produce the compound on a multigram scale with minimal purification steps. The use of mild deacetylation methodologies and reduction of the lactone functionality using K-selectride are also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: D-galactono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into hex-2-enono-1,4-lactones (furan-2-ones) through prolonged benzoylation . Diunsaturated or monounsaturated lactone derivatives can be formed depending on the substitution pattern and reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation, tosic acid for acetonide formation, and K-selectride for reduction . The reaction conditions vary depending on the desired product, with some reactions requiring specific solvents and temperatures.
Major Products Formed: Major products formed from the reactions of this compound include methyl 2,3:5,6-di-O-isopropylidene-D-galactonate and methyl 2,3:4,5-di-O-isopropylidene-D-galactonate . These products serve as intermediates for the synthesis of various bioactive compounds and natural products.
Scientific Research Applications
D-galactono-1,4-lactone has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a key intermediate in the biosynthesis of ascorbic acid, which is essential for human health and plant development . In medicine, this compound is used to study the metabolic pathways of ascorbic acid and its role in preventing oxidative stress . In industry, it is utilized in the synthesis of bioactive compounds and as a chiral starting material for various chemical transformations .
Comparison with Similar Compounds
D-galactono-1,4-lactone is similar to other carbohydrate-based lactones, such as D-gluconolactone and L-gulonolactone. These compounds share similar structural features and participate in analogous biochemical pathways. this compound is unique in its specific role in the biosynthesis of ascorbic acid in plants and some animals . Other similar compounds include D-galactaro-1,4-lactone and D-mannono-1,4-lactone, which also serve as intermediates in various metabolic processes .
Properties
IUPAC Name |
(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-AIHAYLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904659 | |
Record name | D-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-46-2, 2782-07-2 | |
Record name | Galactono-γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactonic acid, gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Galactonic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-galactono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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